molecular formula C7H11Cl2N3O3 B2780020 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride CAS No. 2287263-44-7

2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride

Cat. No.: B2780020
CAS No.: 2287263-44-7
M. Wt: 256.08
InChI Key: AQOHGFOAYCIFDI-UHFFFAOYSA-N
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Description

2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride (CAS 2287263-44-7) is a high-purity pyrimidine-based building block offered for research applications. With a molecular formula of C7H11Cl2N3O3 and a molecular weight of 256.08 g/mol, this compound features a pyrimidine heterocycle, a core structure prevalent in nucleic acids and many pharmaceuticals . Its structural characteristics, including the α-amino acid backbone and the 6-oxo pyrimidine moiety, make it a valuable intermediate for constructing more complex molecules in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in the synthesis of potential TGF-β mimics, as pyrimidine derivatives and related α-amino acid compounds have been investigated for their therapeutic potential in wound healing and soft tissue augmentation . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various experimental conditions. Available with a typical purity of 95% or higher, it is supplied for laboratory research purposes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c8-5(7(12)13)1-4-2-6(11)10-3-9-4;;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOHGFOAYCIFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors, such as amidines or ureas, under acidic or basic conditions. The amino group is then introduced through amination reactions, and the final dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride is employed in the study of enzyme mechanisms and inhibition. It can act as a substrate or inhibitor in biochemical assays, providing insights into enzyme function and regulation.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer, infections, and metabolic disorders.

Industry: In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the synthesis of materials, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidinone vs.

Pharmacological Activity

Antimicrobial Activity

  • Target Compound: No direct antimicrobial data available.
  • Analog (2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine): Exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli due to chloro and phenyl substitutions enhancing membrane disruption .
  • Analog (6-Amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride): Shows moderate antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to iodine’s hydrophobic interactions .

Anticancer Activity

  • Analog (2-Amino-4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-1-(4-methoxyphenyl)pyridine): Demonstrates IC₅₀ = 1.2 µM against MCF-7 breast cancer cells via kinase inhibition .

Physicochemical Properties

Property Target Compound (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
Solubility in Water High (due to dihydrochloride) High Moderate (pH-dependent)
Melting Point Not reported >250°C (decomposes) 215–217°C
Stability Hygroscopic Stable under inert atmosphere Light-sensitive

Key Differences :

  • The dihydrochloride salt form in the target compound improves aqueous solubility compared to non-salt analogs like the dichlorophenyl derivative .
  • Hygroscopicity necessitates stringent storage conditions (e.g., desiccated, -20°C) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 5-Bromopyridine Analog 3-Iodophenyl Analog
Molecular Formula C₇H₁₀Cl₂N₃O₃ (estimated) C₈H₁₀BrCl₂N₂O₂ C₁₁H₁₂IN₄Cl
CAS Number Not explicitly listed 2061996-50-5 Not provided
Bioactivity (Reported) N/A Anticancer (preliminary) Antifungal

Biological Activity

2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 137274739

The biological activity of 2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride can be attributed to its structural features, particularly the pyrimidine ring, which is known for its role in various biochemical pathways. Research indicates that compounds containing pyrimidine derivatives often exhibit:

  • Antiviral Activity : Studies have shown that pyrimidine derivatives can inhibit viral replication and act against different viruses, including those causing respiratory infections and other viral diseases .
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride:

Activity Type Effect Observed Reference
AntiviralInhibition of viral replication
AntibacterialEffective against E. coli and S. aureus
AntiproliferativeReduced cell proliferation in glioma cells

Case Studies and Research Findings

  • Antiviral Studies :
    • A study published in Pharmaceutical Research highlighted that derivatives of pyrimidine exhibited significant antiviral properties against tobacco mosaic virus (TMV), demonstrating potential for therapeutic applications in viral infections .
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound showed potent antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects :
    • Research conducted by Treptow et al. demonstrated that certain pyrimidine derivatives could inhibit cell proliferation in glioma cell lines (C6 rat), suggesting potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions, acid hydrolysis, and salt formation. Key considerations include:

  • Use of polar solvents (e.g., methanol, ethanol) to enhance intermediate solubility .
  • Controlled temperature (e.g., 0–5°C for acid-sensitive steps) to minimize side reactions .
  • Stoichiometric ratios of hydrochloric acid to ensure complete dihydrochloride salt formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm final product purity using elemental analysis .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

  • Methodological Answer :

  • Solubility : The dihydrochloride form increases aqueous solubility due to ionic interactions, making it suitable for biological assays. Test solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy .
  • Stability : Enhanced hygroscopicity requires storage in desiccators at –20°C. Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use single-crystal X-ray diffraction (as in ) or NMR (¹H/¹³C, DEPT-Q) to resolve the pyrimidinone backbone and protonation states .
  • Purity Assessment : Pair HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with mass spectrometry (ESI-MS) to detect impurities ≤0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric or polymorphic forms?

  • Methodological Answer :

  • Tautomerism : Use variable-temperature NMR (VT-NMR) to observe equilibrium between keto-enol forms in DMSO-d₆ .
  • Polymorphism : Perform powder X-ray diffraction (PXRD) paired with DFT calculations to identify dominant crystalline phases .
    • Case Study : highlights disorder in perchlorate salts; apply similar hydrogen-bonding analysis to explain dihydrochloride lattice inconsistencies .

Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Silico Docking : Use Schrödinger Suite or AutoDock to model pyrimidinone binding to ATP-binding pockets. Validate with mutagenesis studies .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC can quantify binding affinity (Kd) in phosphate buffer (pH 7.4) .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • QSAR Modeling : Train models on pyrimidinone analogs to predict logP, pKa, and bioavailability. Use MOE or RDKit for descriptor calculation .
  • MD Simulations : Analyze dihydrochloride stability in lipid bilayers (GROMACS) to optimize membrane permeability .

Q. What experimental and theoretical approaches address discrepancies in reported bioactivity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, adjusting for batch effects .

Q. How should researchers design experiments to investigate tautomeric effects on reactivity or bioactivity?

  • Methodological Answer :

  • Synthetic Trapping : Use methylating agents (e.g., CH₃I) to "lock" tautomeric forms, then compare reaction rates or IC₅₀ values .
  • Spectroscopic Probes : IR spectroscopy (1600–1700 cm⁻¹ region) can distinguish keto vs. enol dominance in solid-state .

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